molecular formula C8H8ClF3N4S B2983746 2,2,2-Trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride CAS No. 2241141-74-0

2,2,2-Trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride

Cat. No.: B2983746
CAS No.: 2241141-74-0
M. Wt: 284.69
InChI Key: JDJQWVIUHHXITL-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride is a chemical compound with significant interest in various scientific fields

Mechanism of Action

Target of Action

Compounds with a 1,2,4-triazole ring, such as en300-6478567, are known to bind to the iron in the heme moiety of cyp-450 .

Mode of Action

The nitrogen atoms of the 1,2,4-triazole ring in EN300-6478567 likely bind to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the enzyme’s activity. Furthermore, the presence of a 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule , which can affect its interaction with its targets.

Biochemical Pathways

Compounds with a 1,2,4-triazole ring are known to interact with cyp-450 , an enzyme involved in the metabolism of many drugs and endogenous compounds. Therefore, EN300-6478567 could potentially affect various metabolic pathways involving CYP-450.

Pharmacokinetics

The presence of a 1,2,4-triazole moiety can influence the pharmacokinetic properties of the compound . For instance, it can improve the compound’s physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

Given its potential interaction with cyp-450 , it could influence the metabolism of various endogenous compounds and drugs, potentially leading to various cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride typically involves multiple steps. One common method includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid. This reaction is followed by the removal of the trifluoroacetyl protecting group to afford the desired aminofurazan .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiophene and triazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine: Another trifluoromethyl-containing compound with different applications.

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

    Triazole derivatives: Compounds containing the triazole ring with various functional groups.

Uniqueness

2,2,2-Trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride is unique due to its combination of trifluoromethyl, thiophene, and triazole groups, which confer distinct chemical and biological properties not found in other similar compounds .

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N4S.ClH/c9-8(10,11)5(12)7-13-6(14-15-7)4-2-1-3-16-4;/h1-3,5H,12H2,(H,13,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJQWVIUHHXITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=N2)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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